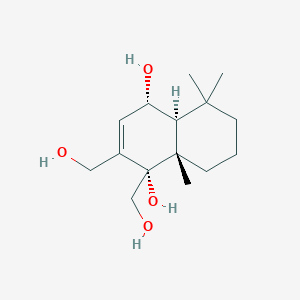

12-Hydroxyalbrassitriol

Description

12-Hydroxyalbrassitriol has been reported in Aspergillus and Penicillium with data available.

from cultures of the fungus Penicillium sp; structure in first source

Properties

Molecular Formula |

C15H26O4 |

|---|---|

Molecular Weight |

270.36 g/mol |

IUPAC Name |

(1S,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol |

InChI |

InChI=1S/C15H26O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,11-12,16-19H,4-6,8-9H2,1-3H3/t11-,12-,14-,15+/m0/s1 |

InChI Key |

HUZKUSWQRONLOJ-NZBPQXDJSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@H](C=C([C@@]2(CO)O)CO)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1C(C=C(C2(CO)O)CO)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 12-Hydroxyalbrassitriol from Penicillium sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12-Hydroxyalbrassitriol, a drimane sesquiterpenoid isolated from the fungus Penicillium sp. The document details its source, isolation, characterization, and cytotoxic activity, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key workflows and potential signaling pathways.

Introduction

This compound is a drimane-type sesquiterpenoid, a class of natural products known for their diverse biological activities. It was first isolated from a tin mine tailings-associated fungus, Penicillium sp., as part of a study that identified three new drimane sesquiterpenoids.[1][2][3] This guide synthesizes the available scientific information on this compound to serve as a valuable resource for researchers in natural product chemistry, mycology, and oncology.

Source and Fermentation

Fungal Source: Penicillium sp., a fungus isolated from tin mine tailings. The ability of fungi from unique and extreme environments to produce novel secondary metabolites is a growing area of interest in drug discovery.

Fermentation Protocol: While the specific fermentation parameters for the production of this compound by this particular Penicillium sp. are not detailed in the available literature, a general procedure for the cultivation of Penicillium species for the production of sesquiterpenoids can be outlined as follows. This protocol is a composite based on common practices in mycology for secondary metabolite production.[4][5]

General Fermentation Protocol for Penicillium sp.

| Step | Description |

| 1. Strain Maintenance | The Penicillium sp. strain is maintained on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. |

| 2. Inoculum Preparation | A small piece of the mycelial agar plug from a fresh PDA plate is used to inoculate a seed medium, typically Potato Dextrose Broth (PDB), in an Erlenmeyer flask. |

| 3. Seed Culture | The seed culture is incubated on a rotary shaker (e.g., 150-180 rpm) at a controlled temperature (typically 25-28°C) for 3-5 days to obtain a sufficient amount of mycelial biomass. |

| 4. Production Culture | The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used to optimize secondary metabolite production, often involving variations in carbon and nitrogen sources. |

| 5. Incubation | The production culture is incubated under controlled conditions (temperature, agitation, aeration) for a period ranging from 7 to 21 days, during which the secondary metabolites, including this compound, are synthesized and secreted into the broth or accumulated in the mycelia. |

| 6. Harvest | After the incubation period, the fungal broth and mycelia are separated by filtration for subsequent extraction. |

Isolation and Purification

The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatography. The following is a generalized protocol based on the methodologies reported for the isolation of drimane sesquiterpenoids from fungal sources.

Experimental Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data for this compound

| Data Type | Key Findings |

| HRESIMS | The molecular formula was established as C15H26O4 based on High-Resolution Electrospray Ionization Mass Spectrometry.[6] |

| ¹H NMR | The proton Nuclear Magnetic Resonance spectrum revealed the presence of specific proton signals characteristic of a drimane sesquiterpenoid skeleton, including methyl groups, methine protons, and methylene protons. |

| ¹³C NMR & DEPT | The carbon-13 NMR and Distortionless Enhancement by Polarization Transfer spectra confirmed the presence of 15 carbon atoms, including methyl, methylene, methine, and quaternary carbons, consistent with the proposed structure. |

| 2D NMR (COSY, HSQC, HMBC) | Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were used to establish the connectivity of protons and carbons, confirming the drimane skeleton and the positions of the hydroxyl groups. |

Note: The detailed NMR chemical shift data for this compound is not publicly available in the searched literature. Researchers would need to consult the original publication by Ding et al. (2017) for this specific information.

Biological Activity: Cytotoxicity

This compound, along with other isolated drimane sesquiterpenoids, was evaluated for its cytotoxic activity against a panel of five human cancer cell lines.[2]

Cytotoxicity of this compound (IC₅₀ in µM)

| Cell Line | Cancer Type | This compound |

| HL-60 | Promyelocytic Leukemia | Not explicitly stated, but the study indicated evaluation. |

| SMMC-7721 | Hepatocellular Carcinoma | Not explicitly stated, but the study indicated evaluation. |

| A-549 | Lung Carcinoma | Not explicitly stated, but the study indicated evaluation. |

| MCF-7 | Breast Adenocarcinoma | Not explicitly stated, but the study indicated evaluation. |

| SW480 | Colon Adenocarcinoma | Not explicitly stated, but the study indicated evaluation. |

Note: While the study by Ding et al. (2017) states that the cytotoxicity was evaluated, the specific IC₅₀ values for this compound against each cell line are not available in the publicly accessible abstracts and related documents. The primary research article is required to populate this table with precise quantitative data.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound was likely determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol.

| Step | Description |

| 1. Cell Seeding | Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight. |

| 2. Compound Treatment | The cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) only. |

| 3. MTT Addition | After the incubation period, MTT solution is added to each well. |

| 4. Incubation with MTT | The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. |

| 5. Solubilization | A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals. |

| 6. Absorbance Measurement | The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. |

| 7. Data Analysis | The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve. |

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, studies on other drimane sesquiterpenoids suggest potential mechanisms of action for its cytotoxic effects.

References

- 1. penicillium sp isolated: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. anabaena sp cultures: Topics by Science.gov [science.gov]

- 4. Humulane-Type Macrocyclic Sesquiterpenoids From the Endophytic Fungus Penicillium sp. of Carica papaya - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biocrick.com [biocrick.com]

An In-depth Technical Guide to 12-Hydroxyalbrassitriol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyalbrassitriol is a drimane sesquiterpenoid, a class of C15 bicyclic natural products known for their diverse and significant biological activities.[1] This compound was first isolated from cultures of the fungus Penicillium sp., obtained from a soil sample in the Datun tin mine tailings area in Yunnan, China.[2] Its discovery has contributed to the growing interest in fungal drimane-type sesquiterpenoids as a source of novel chemical entities with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and reported biological activity of this compound, along with detailed experimental protocols for its characterization and evaluation.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and various Nuclear Magnetic Resonance (NMR) techniques.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O₄ | [2] |

| Molecular Weight | 270.4 g/mol | [2] |

| CAS Number | 2193060-23-8 | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Spectroscopic Data

The structural assignment of this compound was based on the following key spectroscopic data.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula of C₁₅H₂₆O₄ was established from the HRESIMS data, which showed a sodium adduct ion [M + Na]⁺ at m/z 293.1729. This corresponds to three degrees of unsaturation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR data were crucial for determining the connectivity and stereochemistry of the molecule. The spectra revealed the presence of three tertiary methyl groups, two oxymethylenes, an oxymethine, and an olefinic proton. The ¹³C NMR and DEPT experiments identified 15 carbon resonances, including an oxygenated quaternary carbon, two oxygenated methylenes, one oxygenated methine, and two olefinic carbons.[2]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 39.5 (t) | 1.45 (m), 1.65 (m) |

| 2 | 18.4 (t) | 1.55 (m) |

| 3 | 42.1 (t) | 1.40 (m) |

| 4 | 33.5 (s) | |

| 5 | 55.4 (d) | 1.85 (m) |

| 6 | 24.5 (t) | 2.10 (m) |

| 7 | 125.0 (d) | 5.79 (br s) |

| 8 | 135.5 (s) | |

| 9 | 72.8 (s) | |

| 10 | 39.9 (s) | |

| 11 | 65.2 (t) | 4.15 (d, 12.0), 4.22 (d, 12.0) |

| 12 | 68.9 (t) | 3.67 (d, 11.5), 3.69 (d, 11.5) |

| 13 | 33.5 (q) | 1.09 (s) |

| 14 | 21.7 (q) | 0.99 (s) |

| 15 | 14.6 (q) | 1.16 (s) |

| Data extracted from Ding JH, et al. J Asian Nat Prod Res. 2017 Aug;19(8):780-785.[2] |

Biological Activity

This compound, along with its co-isolated analogs, was evaluated for its cytotoxic effects against a panel of five human cancer cell lines.

Cytotoxicity Assay

The in vitro cytotoxicity of this compound was assessed using the Sulforhodamine B (SRB) assay. This method determines cell density based on the measurement of cellular protein content.

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines (IC₅₀ in µM)

| Cell Line | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |

| This compound | > 40 | > 40 | > 40 | > 40 | > 40 |

| Cisplatin (Positive Control) | 3.2 | 8.5 | 10.1 | 12.5 | 11.8 |

| Data extracted from Ding JH, et al. J Asian Nat Prod Res. 2017 Aug;19(8):780-785.[2] |

The results indicate that this compound did not exhibit significant cytotoxic activity against the tested human cancer cell lines at concentrations up to 40 µM.[2]

Experimental Protocols

Isolation and Purification of this compound

The following workflow outlines the general procedure for the isolation of this compound from Penicillium sp. cultures.

Structure Elucidation

The determination of the chemical structure of this compound involved a series of spectroscopic analyses.

Cytotoxicity Assay (SRB Method)

The following protocol details the steps for assessing the in vitro cytotoxicity of this compound.

-

Cell Culture: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at an optimal density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (and a positive control, such as cisplatin) for a specified incubation period (e.g., 72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

This compound is a drimane sesquiterpenoid with a well-characterized chemical structure. While the initial screening for cytotoxicity against five human cancer cell lines did not show significant activity, the drimane scaffold is a known pharmacophore for a wide range of other biological effects, including anti-inflammatory, antimicrobial, and antifungal activities.[4][5] Further investigation into the broader biological profile of this compound is warranted to explore its full therapeutic potential. The detailed structural and experimental data provided in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in this class of compounds.

References

- 1. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | CAS:2193060-23-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. New Drimane Sesquiterpenes and Polyketides from Marine-Derived Fungus Penicillium sp. TW58-16 and Their Anti-Inflammatory and α-Glucosidase Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

In-Depth Technical Guide: 12-Hydroxyalbrassitriol (CAS 2193060-23-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyalbrassitriol is a drimane sesquiterpenoid natural product.[1] Sesquiterpenoids are a class of C15 terpenoids known for their structural diversity and wide range of biological activities. This guide provides a comprehensive overview of the available technical information for this compound, with a focus on its chemical properties, isolation, and reported biological activities.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is based on data from commercially available datasheets and the primary scientific literature.

| Property | Value | Source |

| CAS Number | 2193060-23-8 | Primary Literature |

| Molecular Formula | C₁₅H₂₆O₄ | Primary Literature |

| Molecular Weight | 270.4 g/mol | Calculated |

| Class | Drimane Sesquiterpenoid | Primary Literature |

| Appearance | Powder | Commercial Datasheet |

| Purity | >98% | Commercial Datasheet |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Commercial Datasheet |

| Storage | Desiccate at -20°C | Commercial Datasheet |

Isolation and Synthesis

Natural Source and Isolation

This compound was first isolated from the cultures of a Penicillium species associated with tin mine tailings.[1] The isolation of natural products from fungal cultures is a well-established process. While the specific details of the protocol used for this compound are contained within the primary publication, a general workflow for such an isolation is depicted below. This process typically involves fermentation of the fungus, extraction of the culture broth and mycelia, followed by a series of chromatographic separations to purify the target compound.

Chemical Synthesis

Currently, there is no published information available regarding the chemical synthesis of this compound. The synthesis of complex natural products like drimane sesquiterpenoids often involves multi-step reaction sequences and stereochemical control, representing a significant challenge in synthetic organic chemistry.

Structure Elucidation

The structure of this compound was determined through extensive spectroscopic analyses.[1] While the detailed spectroscopic data (¹H NMR, ¹³C NMR, HMBC, HSQC, etc.) is contained within the primary research article, the techniques employed are standard in natural product chemistry for elucidating the connectivity and stereochemistry of new compounds.

Biological Activity

Cytotoxicity

This compound, along with other isolated drimane sesquiterpenoids, was evaluated for its cytotoxic activity against five human cancer cell lines.[1] The specific cell lines and the quantitative results (e.g., IC₅₀ values) are available in the cited publication.

A typical experimental workflow for assessing the cytotoxicity of a compound using an MTT or similar colorimetric assay is outlined below. This type of assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Potential Signaling Pathways

The primary literature does not specify the signaling pathways through which this compound may exert its cytotoxic effects. However, other drimane sesquiterpenoids have been reported to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms. Further research would be required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and bioactivity testing of this compound are proprietary to the following publication and are not publicly available in the search results:

-

Ding, J. H., Ding, Z. G., Chunyu, W. X., Zhao, J. Y., Wang, H. B., Liu, S. W., & Wang, F. (2017). Three new drimane sesquiterpenoids from cultures of the fungus Penicillium sp. Journal of Asian Natural Products Research, 19(8), 780–785.

Researchers interested in these specific protocols should refer to the full text of this article.

Conclusion

This compound is a drimane sesquiterpenoid with reported cytotoxic activity. While basic chemical and physical data are available, detailed experimental procedures and quantitative biological data are confined to the primary scientific literature. The information and generalized workflows provided in this guide serve as a foundational resource for researchers and drug development professionals interested in this compound and the broader class of drimane sesquiterpenoids. Further investigation is warranted to fully characterize its biological activity and potential as a therapeutic agent.

References

The Fungal Forge: An In-depth Technical Guide to the Biosynthesis of Drimane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene skeleton. First discovered in plants, a vast and structurally diverse array of these compounds has since been isolated from various fungal species. Exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, fungal drimane sesquiterpenoids represent a promising resource for drug discovery and development. This technical guide provides a comprehensive overview of the core biosynthetic pathways of drimane sesquiterpenoids in fungi, with a focus on the key enzymes, experimental methodologies for their characterization, and available quantitative data.

Core Biosynthetic Pathways

The biosynthesis of drimane sesquiterpenoids in fungi originates from the universal precursor farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway.[1][2] Unlike in plants where terpene cyclases are the primary catalysts for the cyclization of FPP, fungi employ a distinct class of enzymes known as haloacid dehalogenase (HAD)-like synthases to construct the characteristic drimane skeleton.[1][3] Two major pathways, elucidated in Aspergillus oryzae and Aspergillus calidoustus, highlight the key enzymatic steps leading to the formation of the initial drimane precursors, drim-8-ene-11-ol and drimenol, respectively.[3][4]

The Astellolide Pathway in Aspergillus oryzae

In Aspergillus oryzae, the biosynthesis of astellolides, a class of drimane sesquiterpenoid esters, is initiated by a multi-enzyme complex encoded by the ast gene cluster.[3] The core of this pathway involves a novel sesquiterpene biosynthetic machinery consisting of AstC, AstI, and AstK.[3] AstC, a HAD-like hydrolase containing a DxDTT motif typical of class II diterpene cyclases, catalyzes the initial protonation-initiated cyclization of FPP to form drimanyl pyrophosphate.[3] This intermediate is then sequentially dephosphorylated by two other HAD-like hydrolases, AstI and AstK, to yield drim-8-ene-11-ol.[3] Subsequent modifications, including oxidations and esterifications, are carried out by other enzymes in the ast cluster to produce the final astellolide compounds.

The Drimane Sesquiterpenoid Ester Pathway in Aspergillus calidoustus

The biosynthetic pathway in Aspergillus calidoustus, governed by the drt gene cluster, leads to a variety of drimane sesquiterpenoid esters.[4] In this pathway, the HAD-like enzyme DrtB acts as a drimenol synthase, directly converting FPP to drimenol.[4] This single enzyme catalyzes both the cyclization and dephosphorylation steps.[4] The drimenol core is then tailored by a cytochrome P450 monooxygenase, DrtD, and a FAD-binding oxidoreductase, DrtC.[4] DrtD is responsible for multiple hydroxylations and subsequent oxidations at various positions on the drimane skeleton, while the combined action of DrtD and DrtC leads to the formation of a characteristic γ-butyrolactone ring found in many of these fungal metabolites.[4]

Key Biosynthetic Enzymes

The biosynthesis of fungal drimane sesquiterpenoids is orchestrated by a suite of specialized enzymes, each playing a critical role in the construction and diversification of the final products.

| Enzyme Class | Gene Example(s) | Organism | Function | Reference(s) |

| HAD-like Drimane Synthase | AstC | Aspergillus oryzae | Cyclization of FPP to drimanyl pyrophosphate. | [3] |

| DrtB | Aspergillus calidoustus | Cyclization and dephosphorylation of FPP to drimenol. | [4] | |

| HAD-like Phosphatase | AstI, AstK | Aspergillus oryzae | Dephosphorylation of drimanyl pyrophosphate to drim-8-ene-11-ol. | [3] |

| Cytochrome P450 Monooxygenase | DrtD | Aspergillus calidoustus | Hydroxylation and oxidation of the drimane skeleton. | [4] |

| FAD-binding Oxidoreductase | DrtC | Aspergillus calidoustus | Oxidation and involvement in γ-butyrolactone ring formation. | [4] |

| Polyketide Synthase (PKS) | DrtA | Aspergillus calidoustus | Synthesis of polyketide chains for esterification. | [4] |

| Acyltransferase | DrtE | Aspergillus calidoustus | Transfer of polyketide chains to the drimane core. | [4] |

| Non-ribosomal Peptide Synthetase (NRPS) | AstA | Aspergillus oryzae | Esterification of aryl acids to the drimane core. | [3] |

Experimental Protocols

The elucidation of these intricate biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Aspergillus species using CRISPR-Cas9

This protocol provides a general framework for deleting a target gene in Aspergillus oryzae or a related species to investigate its role in drimane sesquiterpenoid biosynthesis.

1. Design of single guide RNAs (sgRNAs):

-

Identify the target gene sequence for knockout.

-

Use a CRISPR design tool to identify suitable 20-bp protospacer sequences immediately preceding a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

-

Design two sgRNAs targeting the 5' and 3' regions of the gene to ensure a complete deletion.

2. Construction of CRISPR-Cas9 Plasmids:

-

Synthesize oligonucleotides encoding the designed sgRNAs.

-

Clone the sgRNA cassettes into a vector containing a fungal U6 promoter.

-

The final vector should contain the Cas9 expression cassette (fungal codon-optimized Cas9 with a suitable promoter and terminator) and the sgRNA expression cassette(s). A selection marker (e.g., hygromycin resistance) is also required.

3. Preparation of Fungal Protoplasts:

-

Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer solution (e.g., 0.6 M KCl).

-

Digest the cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) in the osmotic stabilizer solution.

-

Separate the protoplasts from the mycelial debris by filtration and centrifugation.

4. Protoplast Transformation:

-

Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl2).

-

Add the CRISPR-Cas9 plasmid DNA to the protoplast suspension.

-

Add PEG solution to induce DNA uptake.

-

Incubate and then spread the transformation mixture onto regeneration agar plates containing the appropriate selection agent.

5. Selection and Verification of Transformants:

-

Isolate individual transformant colonies.

-

Extract genomic DNA from the putative knockout mutants.

-

Perform PCR using primers flanking the target gene to confirm the deletion. The knockout mutant should yield a smaller PCR product than the wild-type.

-

Sequence the PCR product to confirm the precise deletion.

6. Metabolite Analysis:

-

Cultivate the confirmed knockout mutants and the wild-type strain under production conditions.

-

Extract the secondary metabolites from the culture broth and mycelia using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolite profiles to identify the loss of specific drimane sesquiterpenoids in the knockout mutant.

Heterologous Expression in Saccharomyces cerevisiae

This protocol describes the expression of a fungal drimane synthase gene in S. cerevisiae to characterize its enzymatic function.

1. Gene Cloning:

-

Amplify the full-length cDNA of the target fungal gene (e.g., DrtB) by PCR.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

-

Transform a suitable S. cerevisiae strain (e.g., BY4741) with the expression plasmid using the lithium acetate/PEG method.

-

Select for transformants on synthetic complete medium lacking the appropriate auxotrophic marker (e.g., uracil for pYES2).

3. Cultivation and Induction:

-

Grow a pre-culture of the recombinant yeast in selective medium with a non-inducing carbon source (e.g., glucose).

-

Inoculate the main culture in the same medium and grow to the mid-log phase.

-

Induce gene expression by transferring the cells to a medium containing the inducing carbon source (e.g., galactose).

4. Metabolite Extraction:

-

After a suitable induction period, harvest the yeast cells by centrifugation.

-

Extract the metabolites from the culture supernatant and the cell pellet using an appropriate organic solvent (e.g., ethyl acetate or hexane).

5. Product Analysis:

-

Concentrate the organic extract and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

-

Compare the mass spectrum and retention time of any new peaks with those of authentic standards of expected products (e.g., drimenol) to confirm the enzyme's function.

In Vitro Enzyme Assays

This protocol outlines a general procedure for assaying the activity of a purified drimane synthase.

1. Protein Expression and Purification:

-

Clone the gene of interest into an E. coli expression vector with an affinity tag (e.g., His-tag).

-

Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) by induction with IPTG.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Reaction:

-

Set up the reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, the purified enzyme, and the substrate FPP.

-

Incubate the reaction at an optimal temperature for a defined period.

-

For reactions with pyrophosphate-containing products, the addition of a phosphatase (e.g., alkaline phosphatase) may be necessary to release the final alcohol product for analysis.

3. Product Extraction and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., EDTA) and extract the products with an organic solvent (e.g., hexane).

-

Analyze the extracted products by GC-MS to identify and quantify the drimane sesquiterpenoids formed.

Quantitative Data

While detailed kinetic data for many fungal drimane biosynthetic enzymes are still limited in the literature, metabolic engineering efforts have provided some insights into the potential production titers of these compounds.

| Compound | Host Organism | Production Titer | Reference |

| Drimenol | Escherichia coli | 398 mg/L (shake flask) | [5] |

| Albicanol | Escherichia coli | 1805 mg/L (shake flask) | [5] |

| Albicanol | Escherichia coli | 3.5 g/L (bioreactor) | [5] |

Conclusion

The biosynthesis of drimane sesquiterpenoids in fungi represents a fascinating area of natural product research, with unique enzymatic machinery and the production of a vast array of bioactive molecules. The elucidation of the biosynthetic pathways in model organisms like Aspergillus oryzae and Aspergillus calidoustus has provided a foundational understanding of how these complex molecules are assembled. The experimental protocols detailed in this guide offer a roadmap for researchers to investigate novel drimane biosynthetic pathways, characterize the responsible enzymes, and potentially engineer fungal hosts for the enhanced production of these valuable compounds. As our knowledge of these pathways expands, so too will the opportunities to harness the chemical diversity of fungal drimane sesquiterpenoids for the development of new therapeutics and other biotechnological applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Heterologous production of fungal natural products: Reconstitution of biosynthetic gene clusters in model host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel sesquiterpene biosynthetic machinery involved in astellolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 12-Hydroxyalbrassitriol and Related Brassinosteroids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectroscopic data (NMR and MS) for 12-Hydroxyalbrassitriol is not currently available in publicly accessible scientific literature or databases. This guide provides a comprehensive overview of the expected spectroscopic characteristics and detailed experimental protocols based on the analysis of closely related brassinosteroid analogs.

Introduction

This compound is a natural product belonging to the brassinosteroid family of plant hormones. Brassinosteroids are steroidal polyhydroxy compounds that play crucial roles in plant growth and development. The structural elucidation and confirmation of such molecules heavily rely on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide outlines the theoretical spectroscopic data for this compound, provides detailed experimental protocols for acquiring such data, and presents a generalized workflow for the characterization of novel natural products.

Section 1: Predicted Spectroscopic Data

While experimental data is unavailable, the chemical structure of this compound allows for the prediction of its key spectroscopic features.

Mass Spectrometry (MS)

-

Expected Molecular Ion: For the molecular formula of this compound, C₁₅H₂₆O₄, the expected exact mass of the molecular ion [M]⁺ would be approximately 270.1831 g/mol .

-

Expected Fragmentation Pattern: In an Electron Ionization (EI) mass spectrum, characteristic fragmentation would likely involve the loss of water molecules (-18 Da) from the hydroxyl groups and cleavage of the side chain. Electrospray Ionization (ESI) would likely show adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 271.1904 | Protonated molecule, common in ESI-MS |

| [M+Na]⁺ | 293.1723 | Sodium adduct, common in ESI-MS |

| [M-H₂O+H]⁺ | 253.1798 | Loss of one water molecule |

| [M-2H₂O+H]⁺ | 235.1693 | Loss of two water molecules |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of steroidal compounds. The chemical shifts are influenced by the stereochemistry of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (C-15) | 0.9 - 1.2 | d | ~6-7 |

| CH₃ (angular) | 0.6 - 1.0 | s | - |

| CH-OH | 3.5 - 4.2 | m | - |

| CH₂ | 1.0 - 2.5 | m | - |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | Not Applicable |

| C-OH | 60 - 80 |

| CH₃ | 10 - 25 |

| CH₂ | 20 - 45 |

| CH | 30 - 60 |

| Quaternary C | 35 - 50 |

Section 2: Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality NMR and MS data for a brassinosteroid-like compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and 2D NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, which is crucial for analyzing small sample quantities typical of natural products.

Sample Preparation:

-

Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is necessary. A spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds are typical.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information through fragmentation analysis.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is ideal.

Sample Preparation:

-

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

LC-MS Analysis:

-

Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase would be a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Ionization: Electrospray ionization (ESI) is the most common technique for brassinosteroids, typically in positive ion mode.

-

Mass Analysis:

-

Full Scan MS: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-1000). The high-resolution data will allow for the determination of the elemental formula.

-

Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides valuable structural information.

-

Section 3: Visualization of Workflows and Pathways

General Workflow for Natural Product Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.

Caption: A generalized workflow for the isolation and structural characterization of a novel natural product.

Brassinosteroid Signaling Pathway

Brassinosteroids exert their effects through a well-defined signal transduction pathway at the cell surface.[1][2][3][4][5] Understanding this pathway is crucial for drug development professionals targeting plant growth regulation.

Caption: A simplified diagram of the brassinosteroid signaling pathway in plants.[1][2][3][4][5]

References

- 1. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Frontiers | Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress [frontiersin.org]

Physical and chemical properties of 12-Hydroxyalbrassitriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyalbrassitriol is a drimane sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. Isolated from fungi of the Penicillium genus, this compound represents a promising scaffold for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and potential biological evaluation.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. It is a powder at room temperature and is soluble in a variety of common organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C15H26O4 | [1] |

| Molecular Weight | 270.4 g/mol | [1] |

| CAS Number | 2193060-23-8 | |

| Physical Description | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Storage | Desiccate at -20°C |

Spectral Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following table summarizes the key spectral data as reported in the primary literature.

| Spectroscopy | Key Data |

| ¹H NMR | Data would be presented here as chemical shifts (δ) in ppm and coupling constants (J) in Hz. |

| ¹³C NMR | Data would be presented here as chemical shifts (δ) in ppm. |

| Mass Spectrometry (MS) | Data would be presented here, including the molecular ion peak and key fragmentation patterns. |

Note: The specific spectral data for this compound is contained within the publication: "Three new drimane sesquiterpenoids from cultures of the fungus Penicillium sp." J Asian Nat Prod Res. 2017 Aug;19(8):780-785. Researchers should consult this primary source for the detailed spectral assignments.

Experimental Protocols

Isolation of this compound from Penicillium sp.

The following is a representative protocol for the isolation of this compound from a fungal culture, based on standard methods for natural product isolation.

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: A culture of Penicillium sp. is grown in a suitable liquid medium at room temperature with shaking for several weeks to allow for the production of secondary metabolites.

-

Extraction: The fungal mycelia are separated from the broth by filtration. Both the mycelia and the broth are then exhaustively extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:

-

Silica Gel Column Chromatography: The extract is fractionated using a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC with a suitable solvent system to yield pure this compound.

-

-

Purity and Structural Confirmation: The purity of the isolated compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Biological Activities and Experimental Evaluation

While specific biological activities for this compound have not yet been reported, the broader class of drimane sesquiterpenoids is known to exhibit a range of pharmacological effects, including cytotoxic, antifungal, and anti-inflammatory properties. The following are representative protocols for evaluating these potential activities.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of living cells, which is a measure of cell viability.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 24-48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The results are used to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Susceptibility Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against pathogenic fungi.

Methodology:

-

Fungal Culture: A suspension of a pathogenic fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared.

-

Microdilution: A serial dilution of this compound is prepared in a 96-well plate.

-

Inoculation and Incubation: The fungal suspension is added to each well, and the plate is incubated.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

-

Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound, followed by stimulation with LPS to induce NO production.

-

Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the untreated, LPS-stimulated cells.

Potential Signaling Pathway Involvement

Given the prevalence of anti-inflammatory activity among drimane sesquiterpenoids, a likely target for this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4][5] This pathway is a central regulator of inflammation.

Caption: Potential mechanism of action via inhibition of the NF-κB pathway.

Conclusion

This compound is a structurally interesting natural product with the potential for significant biological activity. While further research is required to fully characterize its pharmacological profile, this guide provides a foundational resource for scientists interested in exploring its therapeutic potential. The provided protocols offer a starting point for the isolation, purification, and biological evaluation of this and other related drimane sesquiterpenoids.

References

The Drimane Sesquiterpenoids: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimane sesquiterpenoids, a class of bicyclic natural products, have emerged as a significant area of interest in pharmacology and medicinal chemistry. Possessing a characteristic decahydronaphthalene skeleton, these compounds are biosynthesized by a variety of organisms, including terrestrial plants, fungi, and marine life.[1][2] Their diverse chemical structures, often featuring various oxygen-containing functional groups, contribute to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of drimane sesquiterpenoids, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer and Cytotoxic Activity

Drimane sesquiterpenoids have demonstrated notable cytotoxic effects against a range of cancer cell lines, positioning them as promising candidates for the development of novel anticancer drugs.[1][3] Natural and semi-synthetic drimanes have exhibited in vitro activities in the low micro- and nanomolar ranges.[1][3]

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of various drimane sesquiterpenoids has been quantified using half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A selection of these values is presented in the tables below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Polygodial | HT-29 (Colon) | >200 | [4] |

| Polygodial | MDA-MB231 (Breast) | >200 | [4] |

| Polygodial | DHF (Lung) | 97.1 ± 7.2 | [4] |

| Polygodial | MCF-7 (Breast) | 93.5 ± 6.7 | [4] |

| Polygodial | PC-3 (Prostate) | 97.5 ± 10.4 | [4] |

| Polygodial | DU-145 (Prostate) | 90.2 ± 8.8 | [4] |

| Isopolygodial | HT-29 (Colon) | >200 | [4] |

| Isopolygodial | MDA-MB231 (Breast) | >200 | [4] |

| Isopolygodial | DHF (Lung) | >200 | [4] |

| Isopolygodial | MCF-7 (Breast) | >200 | [4] |

| Isopolygodial | PC-3 (Prostate) | >200 | [4] |

| Isopolygodial | DU-145 (Prostate) | >200 | [4] |

| Drimenol | HT-29 (Colon) | >200 | [4] |

| Drimenol | MDA-MB231 (Breast) | >200 | [4] |

| Drimenol | DHF (Lung) | >200 | [4] |

| Drimenol | MCF-7 (Breast) | >200 | [4] |

| Drimenol | PC-3 (Prostate) | >200 | [4] |

| Drimenol | DU-145 (Prostate) | >200 | [4] |

| Fomeffic Acid | HL-60 (Leukemia) | 51.2 | [2] |

| Fomeffic Acid | Bel-7402 (Liver) | 88.7 | [2] |

| Sinenseine C | A549 (Lung) | 35.2 ± 2.0 | [5] |

| Sinenseine C | H1299 (Lung) | 40.1 ± 2.5 | [5] |

| Sinenseine C | HepG2 (Liver) | 55.7 ± 2.8 | [5] |

| Sinenseine C | A2780 (Ovarian) | 60.3 ± 3.1 | [5] |

| Sinenseine D | A549 (Lung) | 45.3 ± 2.2 | [5] |

| Sinenseine D | H1299 (Lung) | 52.8 ± 2.9 | [5] |

| Sinenseine D | HepG2 (Liver) | 68.4 ± 3.0 | [5] |

| Sinenseine D | A2780 (Ovarian) | 75.1 ± 3.5 | [5] |

| Sinenseine F | A549 (Lung) | 60.5 ± 2.7 | [5] |

| Sinenseine F | H1299 (Lung) | 70.2 ± 3.3 | [5] |

| Sinenseine F | HepG2 (Liver) | 85.9 ± 3.8 | [5] |

| Sinenseine F | A2780 (Ovarian) | 90.5 ± 3.1 | [5] |

Experimental Protocols for Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the drimane sesquiterpenoid and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

This assay is another common method for determining cytotoxicity based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Procedure:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Cell Fixation: Gently fix the cells with cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates with water to remove the TCA and air dry.

-

SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB and air dry.

-

Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 515 nm.

-

Data Analysis: Determine the IC50 value as described for the MTT assay.

Mechanism of Action

The cytotoxic effects of some drimane sesquiterpenoids are linked to the induction of apoptosis. For instance, polygodial has been shown to induce changes in mitochondrial membrane permeability in cancer cells.[4]

Caption: Apoptosis induction pathway by certain drimane sesquiterpenoids.

Antimicrobial Activity

Drimane sesquiterpenoids exhibit a broad range of antimicrobial activities, including antibacterial and antifungal effects.[6][7] This makes them attractive as potential sources for new antimicrobial agents, particularly in the face of growing antibiotic resistance.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of drimane sesquiterpenoids is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| Polygodial | Escherichia coli | 64 | 32 | [7] |

| Polygodial | Klebsiella pneumoniae | 32 | 16 | [8] |

| Polygodial | Salmonella typhi | 64 | 64 | [7] |

| Polygodial | Enterococcus avium | 16 | 8 | [8] |

| Polygodial | Filamentous Fungi | 8 - 64 | - | [7] |

| Drimenol | Candida albicans | 8 - 64 | - | [9] |

| Drimenol | Aspergillus spp. | 8 - 64 | - | [9] |

| Drimenol | Cryptococcus spp. | 8 - 64 | - | [9] |

Experimental Protocols for Antimicrobial Assays

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilutions: Prepare two-fold serial dilutions of the drimane sesquiterpenoid in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Subculturing from MIC Assay: Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar medium.

-

Incubation: Incubate the plates under suitable conditions to allow for the growth of any surviving microorganisms.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Anti-inflammatory Activity

Several drimane sesquiterpenoids have demonstrated significant anti-inflammatory properties.[5][10][11] Their mechanisms of action often involve the modulation of key inflammatory pathways.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Assay | IC50 (µM) | Reference |

| Sinenseine A | NO Production Inhibition | 8.3 ± 1.2 | [5][12] |

| Pyrnoxin A analogue | NO Production Inhibition | 26.6 | [11] |

| Pyrnoxin B analogue | NO Production Inhibition | 60.5 | [11] |

| Drimane Sesquiterpene Lactone 1 | CXCL10 Promoter Inhibition | 12.4 | [13] |

| Drimane Sesquiterpene Lactone 2 | CXCL10 Promoter Inhibition | 55 | [13] |

Experimental Protocol for Nitric Oxide (NO) Production Assay

Cell Line: RAW 264.7 murine macrophage cell line.

Principle: LPS stimulates RAW 264.7 cells to produce NO, an inflammatory mediator. The concentration of nitrite, a stable product of NO, in the cell culture supernatant can be measured using the Griess reagent.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the drimane sesquiterpenoid for a short period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Modulation of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory activity of some drimane sesquiterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] Isotadeonal, for example, has been shown to inhibit the phosphorylation of IκB-α, a critical step in the activation of NF-κB.[14]

Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.

α-Glucosidase Inhibitory Activity

Certain drimane sesquiterpenoids have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[10] This activity suggests their potential for the management of type 2 diabetes.

Quantitative Data on α-Glucosidase Inhibition

| Compound | Inhibition Rate (%) at 50 µM | Reference |

| Drimane Sesquiterpene 1 | 35.4 | [10][15] |

| Polyketide 3 | 73.2 | [10][15] |

| Polyketide 4 | 55.6 | [10][15] |

| Polyketide 5 | 74.4 | [10][15] |

| Polyketide 6 | 32.0 | [10][15] |

| Polyketide 14 | 36.9 | [10][15] |

| Polyketide 16 | 88.0 | [10][15] |

| Polyketide 18 | 91.1 | [10][15] |

| Acarbose (Positive Control) | 34.9 | [15] |

Experimental Protocol for α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, mix the drimane sesquiterpenoid solution with α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Pre-incubation: Incubate the mixture for a short period at 37°C.

-

Substrate Addition: Add the substrate, pNPG, to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and, if applicable, the IC50 value.

Conclusion

Drimane sesquiterpenoids represent a promising class of natural products with a diverse array of biological activities that are of significant interest to the pharmaceutical and biotechnology industries. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and α-glucosidase inhibitory effects warrant further investigation. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to explore the therapeutic potential of these fascinating molecules. Future research should focus on elucidating the detailed mechanisms of action, exploring structure-activity relationships through synthetic modifications, and conducting preclinical and clinical studies to validate their efficacy and safety. The continued exploration of drimane sesquiterpenoids holds the potential to yield novel and effective therapeutic agents for a range of human diseases.

References

- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. caspase3 assay [assay-protocol.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microchemlab.com [microchemlab.com]

- 14. Methods to measure membrane potential and permeability transition in the mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

An In-Depth Technical Guide on the Potential Therapeutic Applications of 12-Hydroxyalbrassitriol and the Broader Class of Drimane Sesquiterpenoids

Disclaimer: As of the date of this report, there is a significant lack of publicly available scientific literature regarding the specific therapeutic applications, mechanism of action, and biological activity of 12-Hydroxyalbrassitriol. This document provides foundational information on its discovery and classification, and subsequently offers an in-depth exploration of the therapeutic potential of the broader chemical class to which it belongs: drimane sesquiterpenoids. The data and experimental details presented herein primarily pertain to representative compounds of this class and are intended to serve as a guide for potential future research directions for this compound.

Introduction to this compound

This compound is a recently identified natural product. To date, its biological activities and therapeutic potential remain uncharacterized in published literature.

1.1. Source and Chemical Classification

This compound was isolated from cultures of the fungus Penicillium sp., which was found in association with tin mine tailings. Structurally, it has been identified as a drimane sesquiterpenoid. It was co-isolated with the known compound, albrassitriol. Fungi of the Penicillium genus are known to be prolific producers of a wide array of bioactive secondary metabolites, many of which have been investigated for their cytotoxic and other therapeutic properties[1][2].

The Therapeutic Landscape of Drimane Sesquiterpenoids

Given the absence of specific data on this compound, this guide will now focus on the well-documented therapeutic potential of drimane sesquiterpenoids as a chemical class. These compounds, isolated from various natural sources including plants, fungi, and marine organisms, have demonstrated a range of promising biological activities, most notably antifungal and anticancer effects[3].

2.1. Antifungal Activity of Drimane Sesquiterpenoids

Several drimane sesquiterpenoids have exhibited potent, broad-spectrum antifungal activity, including against drug-resistant fungal strains[4][5].

Data Presentation: Antifungal Activity of Representative Drimane Sesquiterpenoids

| Compound | Fungal Strain | Activity Metric (MIC) | Reference |

| (-)-Drimenol | Candida albicans | 8 - 64 µg/mL | [4][5] |

| (-)-Drimenol | Fluconazole-resistant C. albicans | 8 - 64 µg/mL | [4][5] |

| (-)-Drimenol | Aspergillus sp. | 8 - 64 µg/mL | [4][5] |

| (-)-Drimenol | Cryptococcus sp. | 8 - 64 µg/mL | [4][5] |

| (+)-Albicanol | Candida albicans | Strong activity | [4][5] |

| Polygodial | Candida albicans | 3.13 µg/mL | [6] |

Experimental Protocols: Antifungal Susceptibility Testing

A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of drimane sesquiterpenoids against various fungal strains.

-

Inoculum Preparation: Fungal colonies are suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 0.5 – 2.5 x 10³ CFU/mL in the test wells.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in RPMI-1640 medium in 96-well microtiter plates.

-

Incubation: The prepared fungal inoculum is added to each well containing the serially diluted compounds. The plates are then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density at a specific wavelength.

Mandatory Visualization: Proposed Antifungal Mechanism of Drimenol

References

- 1. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 6. mdpi.com [mdpi.com]

A Comprehensive Review of Drimane Sesquiterpenoids from Penicillium: Isolation, Bioactivity, and Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

The fungal genus Penicillium is a well-established prolific source of structurally diverse and biologically active secondary metabolites. Among these, drimane sesquiterpenoids have garnered significant attention for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibiting properties. This technical guide provides a comprehensive review of drimane sesquiterpenoids isolated from Penicillium, with a focus on their chemical diversity, biological activities, and biosynthetic pathways. Detailed experimental protocols for isolation and characterization are also provided, along with a summary of quantitative data to facilitate comparative analysis.

Isolation and Purification of Drimane Sesquiterpenoids

The isolation of drimane sesquiterpenoids from Penicillium cultures typically involves a multi-step process combining extraction and various chromatographic techniques. A general workflow for this process is outlined below.

Experimental Protocols

1. Fungal Cultivation and Extraction: Penicillium species are cultured on a suitable medium, such as Potato Dextrose Broth (PDB) or rice solid medium, for several weeks. The fungal culture is then extracted with an organic solvent like ethyl acetate (EtOAc) or methanol (MeOH) to obtain a crude extract containing the secondary metabolites.

2. Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification.

-

Column Chromatography: Initial fractionation is often performed on a silica gel column with a gradient of solvents (e.g., hexane-EtOAc or CH₂Cl₂-MeOH). Gel filtration chromatography using Sephadex LH-20 is also commonly employed to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is typically achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile-water or methanol-water as the mobile phase.

3. Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure of the molecule.

-

Stereochemistry Determination: The absolute configuration is determined using techniques such as X-ray crystallography, electronic circular dichroism (ECD) spectroscopy, and Mosher's method.[1][2][3][4][5]

Bioactive Drimane Sesquiterpenoids from Penicillium

A variety of drimane sesquiterpenoids with diverse biological activities have been isolated from different Penicillium species. The following tables summarize the quantitative data for some of these compounds.

Antimicrobial and Antifungal Activity

| Compound | Producing Organism | Activity | Target Organism | MIC (µg/mL) | Reference |

| Purpuride D | Penicillium sp. ZZ1283 | Antibacterial | Staphylococcus aureus (MRSA) | 4 | [4][6] |

| Antibacterial | Escherichia coli | 3 | [4][6] | ||

| Antifungal | Candida albicans | 8 | [4][6] | ||

| Purpurides E & F | Penicillium minioluteum ZZ1657 | Antibacterial | S. aureus (MRSA), E. coli | 3-12 | [7] |

| Antifungal | C. albicans | 3-12 | [7] | ||

| Spinulactones A, E, F | Penicillium spinulosum 9-1 | Antifungal | Fusarium graminearum | 6.25-25 | [8][9] |

Cytotoxic Activity

| Compound | Producing Organism | Cell Line | IC₅₀ (µM) | Reference |

| Purpuride G | Penicillium minioluteum ZZ1657 | Human glioma U251 | 4.49 | [7] |

| Human glioma U87MG | 10.9 | [7] | ||

| Chrysoride A | Penicillium chrysogenum LD-201810 | Human hepatoma HepG2 | 28.9 | [6] |

| Human cervical cancer HeLa | 35.6 | [6] | ||

| Berkedrimane B | Talaromyces minioluteus (Penicillium minioluteum) | Various | Weak activity | [2] |

| Minioluteumide A | Talaromyces minioluteus (Penicillium minioluteum) | Various | Weak activity | [2] |

| Minioluteumide E | Talaromyces minioluteus (Penicillium minioluteum) | Various | Weak activity | [2] |

| 12-hydroxyalbrassitriol, drim-8(12)-en-6β,7α, 9α,11-tetraol, drim-6,8(12)-dien-9α,11-diol | Penicillium sp. | Five human cancer cell lines | Not specified | [10] |

Enzyme Inhibitory and Other Activities

| Compound | Producing Organism | Activity | Target | Inhibition/Effect | Reference |

| Unnamed Drimane Sesquiterpene | Penicillium sp. TW58-16 | α-Glucosidase Inhibition | α-Glucosidase | 35.4% inhibition | [1][3] |

| Compound 5 | Penicillium sp. TW58-16 | Anti-inflammatory | Nitric Oxide (NO) release in RAW264.7 cells | Significant inhibition | [1][3] |

| Spinulactone C | Penicillium spinulosum 9-1 | Proangiogenic | Transgenic zebrafish | Significant in vivo activity | [8][9] |

| Anti-gastric aging | In vitro model | Obvious effect | [8] |

Biosynthesis of Drimane Sesquiterpenoids

The biosynthesis of drimane sesquiterpenoids originates from the mevalonic acid (MVA) pathway in fungi, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[11] These precursors are then used to form the C15 farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.[11]

The key step in drimane biosynthesis is the cyclization of FPP, catalyzed by a terpene cyclase, to form the characteristic bicyclic drimane skeleton.[11][12] Subsequent modifications, such as hydroxylations, oxidations, and esterifications, are carried out by tailoring enzymes like cytochrome P450 monooxygenases and acyltransferases, leading to the vast structural diversity of drimane sesquiterpenoids.[11][13] While the complete biosynthetic gene clusters for drimane sesquiterpenoids in Penicillium are yet to be fully elucidated, studies in the closely related genus Aspergillus have provided significant insights into this process.[13][14][15]

Conclusion

Penicillium species are a rich and valuable source of drimane sesquiterpenoids with a wide array of potentially therapeutic biological activities. The continued exploration of these fungi, coupled with modern analytical and genomic techniques, holds great promise for the discovery of new lead compounds for drug development. The methodologies and data presented in this guide serve as a resource for researchers in natural product chemistry, mycology, and pharmacology to further investigate and harness the potential of these fascinating fungal metabolites.

References

- 1. mdpi.com [mdpi.com]

- 2. Drimane Sesquiterpene-Conjugated Amino Acids from a Marine Isolate of the Fungus Talaromyces minioluteus (Penicillium Minioluteum) [mdpi.com]

- 3. New Drimane Sesquiterpenes and Polyketides from Marine-Derived Fungus Penicillium sp. TW58-16 and Their Anti-Inflammatory and α-Glucosidase Inhibitory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, structural elucidation, and antimicrobial evaluation of the metabolites from a marine-derived fungus Penicillium sp. ZZ1283 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Eudesmane-Type Sesquiterpenoids from the Mangrove-Derived Endophytic Fungus Penicillium sp. J-54 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Spinulactones A-F: Bioactive Drimane-Type Sesquiterpenes from the Endophytic Penicillium spinulosum 9-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Spinulactones AâF: Bioactive Drimane-Type Sesquiterpenes from the Endophytic Penicillium spinulosum 9â1 - American Chemical Society - Figshare [acs.figshare.com]

- 10. Three new drimane sesquiterpenoids from cultures of the fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]

- 12. cjnmcpu.com [cjnmcpu.com]

- 13. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Hypothesized Mechanism of Action of 12-Hydroxyalbrassitriol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "12-Hydroxyalbrassitriol" is not a recognized or characterized molecule in current scientific literature. This document puts forth a scientifically-grounded hypothesis of its mechanism of action based on its putative structure as a brassinosteroid analog. All data presented herein is exemplary and intended to guide potential research.

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes in plants, including cell elongation, division, and differentiation.[1] They have also garnered interest for their potential therapeutic applications.[2] this compound is a novel, putative brassinosteroid analog. Its name suggests a brassinosteroid core structure featuring a triol and a hydroxyl group at the C-12 position. Based on the well-established mechanism of known brassinosteroids, we hypothesize that this compound functions by modulating the canonical BRI1-mediated signaling pathway. This guide will delineate this hypothesized mechanism, propose experimental frameworks for its validation, and present hypothetical data to illustrate expected outcomes.

Hypothesized Signaling Pathway